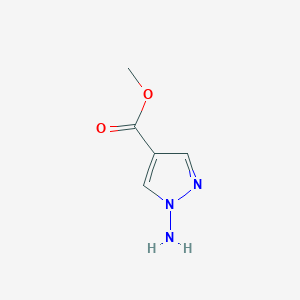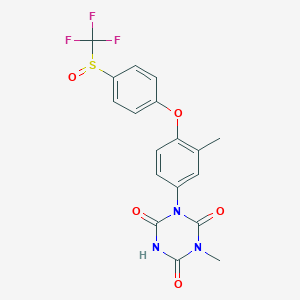
Toltrazurilsulfoxid
Übersicht
Beschreibung
Toltrazuril sulfoxide is a derivative of toltrazuril, a triazinetrione compound. It is primarily used as an antiprotozoal agent, effective against various stages of protozoan parasites. This compound is particularly significant in veterinary medicine for the treatment and prevention of coccidiosis in poultry and swine.
Wissenschaftliche Forschungsanwendungen
Toltrazuril sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of residues in food products.
Biology: Studied for its effects on protozoan parasites and its metabolic pathways.
Medicine: Investigated for its potential use in treating protozoal infections in animals.
Industry: Used in the formulation of veterinary drugs for the prevention and treatment of coccidiosis.
Wirkmechanismus
Target of Action
Toltrazuril Sulfoxide, a transient intermediary metabolite of Toltrazuril, targets Coccidia parasites . Coccidia are intracellular parasites that cause significant economic losses in livestock due to diseases like coccidiosis .
Mode of Action
Toltrazuril Sulfoxide acts by interfering with the nuclear division of the coccidial cell, affecting the mitochondrial respiratory chain, and disrupting the respiratory and metabolic functions of the parasite . This interaction results in the inhibition of the parasite’s intracellular developmental stages, including those of schizogony and gametogony .
Biochemical Pathways
Toltrazuril is metabolized to Toltrazuril Sulfoxide, which is then further metabolized to the reactive Toltrazuril Sulfone . These metabolic transformations are crucial for the compound’s antiprotozoal activity.
Pharmacokinetics
Following oral administration, Toltrazuril is rapidly absorbed and converted to Toltrazuril Sulfoxide, which is then metabolized to Toltrazuril Sulfone . The mean plasma concentrations of Toltrazuril peak at around 4-5 hours after dosing . Toltrazuril Sulfone, the final metabolite, is more slowly eliminated, with average half-lives of 231 and 245 hours . This prolonged elimination half-life could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection .
Result of Action
The action of Toltrazuril Sulfoxide results in the inhibition of the intracellular developmental stages of the Coccidia parasites . This leads to the disruption of the parasite’s life cycle, thereby preventing the occurrence of coccidiosis in the host organism .
Action Environment
The action, efficacy, and stability of Toltrazuril Sulfoxide can be influenced by various environmental factors. For instance, the compound’s concentration in plasma and its rate of metabolism can vary depending on the dosage and the method of administration
Biochemische Analyse
Biochemical Properties
Toltrazuril Sulfoxide plays a crucial role in biochemical reactions. It is rapidly converted from Toltrazuril and then further metabolized to the reactive Toltrazuril Sulfone
Cellular Effects
Toltrazuril Sulfoxide has significant effects on various types of cells and cellular processes. It influences cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Toltrazuril Sulfoxide involves its transformation from Toltrazuril and its further metabolism to Toltrazuril Sulfone . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Toltrazuril Sulfoxide change over time. It is noted for its prolonged elimination half-life, which could be interpreted as the persistent clinical efficacy of Toltrazuril in the treatment of protozoal parasites infection
Dosage Effects in Animal Models
The effects of Toltrazuril Sulfoxide vary with different dosages in animal models . For instance, following a single oral administration of Toltrazuril at 10 and 20 mg/kg to male pigs, the mean Toltrazuril concentration in plasma peaked at different levels
Metabolic Pathways
Toltrazuril Sulfoxide is involved in specific metabolic pathways. It is a metabolite of Toltrazuril and is further metabolized to Toltrazuril Sulfone
Transport and Distribution
Toltrazuril Sulfoxide is transported and distributed within cells and tissues . It is known to accumulate in the jejunum, the primary predilection site of C. suis, independently of the administration route
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toltrazuril sulfoxide is synthesized through the oxidation of toltrazuril. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of toltrazuril sulfoxide follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Toltrazuril sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert toltrazuril sulfoxide to toltrazuril sulfone.
Reduction: Under specific conditions, toltrazuril sulfoxide can be reduced back to toltrazuril.
Substitution: Various substitution reactions can occur at the sulfoxide group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Toltrazuril sulfone: Formed through further oxidation.
Toltrazuril: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toltrazuril: The parent compound, also used as an antiprotozoal agent.
Toltrazuril sulfone: A further oxidized derivative with similar antiprotozoal properties.
Diclazuril: Another triazine-based antiprotozoal agent used in veterinary medicine.
Uniqueness
Toltrazuril sulfoxide is unique in its intermediate oxidation state, providing a balance between the parent compound and the fully oxidized sulfone. This intermediate state allows for specific applications where a moderate level of oxidation is desired, offering a distinct advantage in certain therapeutic contexts.
Eigenschaften
IUPAC Name |
1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O5S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)29-12-4-6-13(7-5-12)30(28)18(19,20)21/h3-9H,1-2H3,(H,22,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKYIPKCLAUFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437844 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69004-15-5 | |
| Record name | Toltrazuril sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-3-[3-methyl-4-[4-(trifluoromethylsulfinyl)phenoxy]phenyl]-1,3,5-triazinane-2,4,6-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



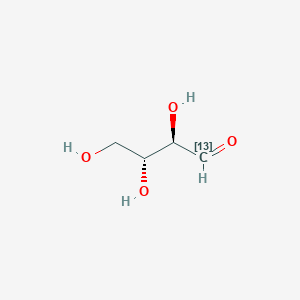

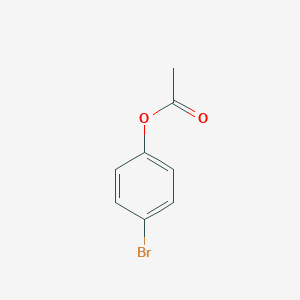
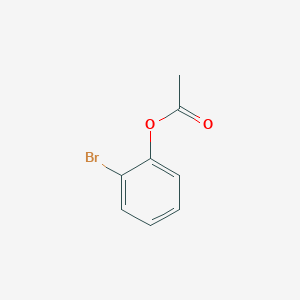



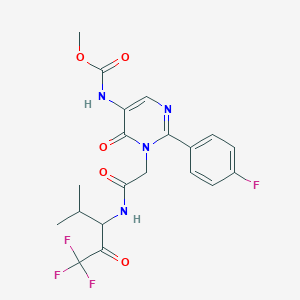
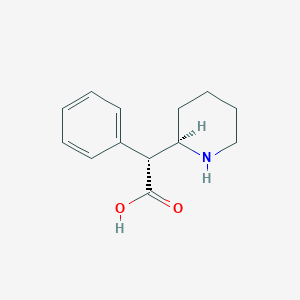
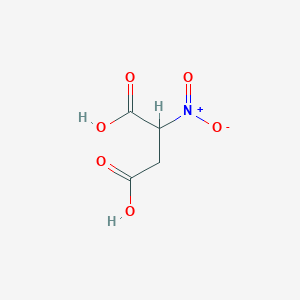
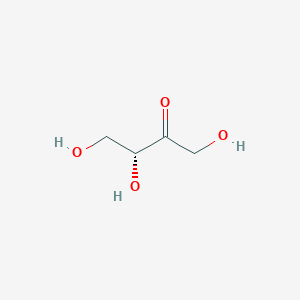
![[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate](/img/structure/B118279.png)
